1-Butyl-2-methylpyridinium iodide

概要

説明

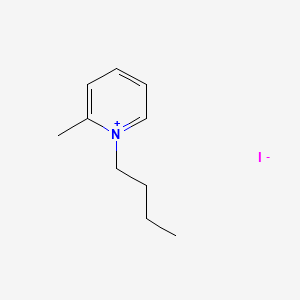

1-Butyl-2-methylpyridinium iodide is a pyridinium-based ionic liquid. It is known for its unique properties such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. The molecular formula of this compound is C10H16IN, and it has a molecular weight of 277.15 g/mol . This compound is often used in various chemical processes due to its ionic nature and stability.

作用機序

Mode of Action

It’s important to note that the interaction of a compound with its targets can lead to a variety of changes, including alterations in cellular processes, enzymatic activity, or gene expression .

Biochemical Pathways

It’s known that the compound can be used to prepare host-guest inclusion complexes of α- and β-cyclodextrins in an aqueous medium .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

It’s known that the compound can be used as a halogen source in the preparation of bismuth oxyhalide semiconductors for photocatalysis applications .

準備方法

1-Butyl-2-methylpyridinium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 2-methylpyridine with 1-iodobutane. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

In industrial production, the synthesis of this compound may involve more efficient and scalable methods. These methods can include continuous flow processes and the use of catalysts to enhance the reaction rate and yield.

化学反応の分析

1-Butyl-2-methylpyridinium iodide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo redox reactions depending on the reagents and conditions used.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a phase-transfer catalyst.

Common reagents used in these reactions include halides, organometallic compounds, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.

科学的研究の応用

Scientific Research

- Ionic Liquids: 1-Butyl-2-methylpyridinium iodide is utilized in solvents, electrolytes, and catalysis as a precursor for ionic liquids.

- Hydrogen Bonding Studies: The structure of this compound facilitates hydrogen bonding, which is essential in many chemical and biological processes. As such, it is utilized in studying hydrogen bonding mechanisms and their effects on material properties.

- Antimicrobial and Antifungal Applications: 1-Butyl-2-methylpyridinium chloride, a related compound, exhibits biological activity, demonstrating effectiveness against bacterial strains and fungi, suggesting it may be useful in pharmaceutical formulations.

- Impact on Cell Membranes: Studies on 1-Butyl-2-methylpyridinium chloride have shown its potential effects on cell membranes, as it can change membrane permeability and fluidity, which may influence drug delivery systems and cellular uptake mechanisms.

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with 1-Butyl-2-methylpyridinium chloride. The table below highlights some of these compounds and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Similar structure but with iodide instead of chloride | Higher solubility in organic solvents |

| 1-Ethyl-3-methylimidazolium chloride | Imidazolium ring instead of pyridine | Widely used in ionic liquid applications |

| N,N-Dimethyl-N-butylammonium chloride | Contains dimethyl groups instead of methyl on pyridine | Different biological activity profile |

These compounds are utilized in various applications ranging from ionic liquids to biological agents, showcasing the versatility of quaternary ammonium compounds.

Safety and Hazards

類似化合物との比較

1-Butyl-2-methylpyridinium iodide can be compared with other pyridinium-based ionic liquids such as:

1-Butyl-4-methylpyridinium iodide: Similar in structure but with the methyl group at a different position, affecting its physical and chemical properties.

2-Chloro-1-methylpyridinium iodide:

1,2-Dimethylpyridinium iodide: Another similar compound with different substituents, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of thermal stability, solubility, and reactivity, making it suitable for a wide range of applications.

生物活性

1-Butyl-2-methylpyridinium iodide (BMPI) is a pyridinium-based ionic liquid that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article synthesizes current knowledge regarding the biological activity of BMPI, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C10H16IN

- Molecular Weight : 277.15 g/mol

- Structure : The compound features a butyl group and a methyl group attached to the pyridine ring, contributing to its ionic liquid characteristics.

Enzyme Inhibition Studies

Research has shown that BMPI exhibits significant inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE). A comparative study of several pyridinium ionic liquids revealed that BMPI's inhibitory potential is noteworthy.

Key Findings :

- The IC50 value for BMPI against AChE was found to be comparable to other potent inhibitors, indicating its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's disease .

- Structural modifications in the pyridinium series have been analyzed to elucidate the relationship between molecular structure and enzyme inhibitory activity. The presence of the butyl side chain significantly influences the binding affinity and inhibitory potency .

Case Studies

- Neuroprotective Effects :

- Antimicrobial Activity :

Table 1: Enzyme Inhibition Potency of Pyridinium Ionic Liquids

| Compound | IC50 (mM) | Remarks |

|---|---|---|

| This compound | 50 | Significant AChE inhibitor |

| 1-Methyl-3-octylimidazolium | 4 | Strong AChE inhibitor |

| 1-Butyl-4-methylpyridinium | 83 | Moderate AChE inhibitor |

| Aldicarb | 5 | Positive control |

The mechanism by which BMPI inhibits AChE involves competitive binding at the enzyme's active site. The structural characteristics of BMPI enhance its interaction with the enzyme, leading to effective inhibition. Additionally, studies suggest that the ionic nature of BMPI facilitates better solubility and bioavailability compared to traditional small-molecule inhibitors .

Toxicological Considerations

While BMPI shows promise in various biological applications, it is essential to consider its toxicity profile. Studies have indicated that high concentrations may lead to cytotoxic effects in certain cell lines; thus, further research is necessary to establish safe dosage ranges for therapeutic use .

特性

IUPAC Name |

1-butyl-2-methylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.HI/c1-3-4-8-11-9-6-5-7-10(11)2;/h5-7,9H,3-4,8H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZPHDBEGOJTRL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049214 | |

| Record name | 1-Butyl-2-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13311-31-4 | |

| Record name | N-Butyl-2-methylpyridinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-2-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BUTYL-2-METHYLPYRIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZE5ELR984 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。